Nigrocin-2SCc
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GILSNVLGMGKKIVCGLSGLC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of Nigrocin-2SCc is its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a range of pathogenic bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound could be developed as an alternative treatment for infections caused by resistant strains of bacteria.
Anticancer Properties
Recent research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis | |
| HT-29 (Colon Cancer) | 15 | Cell cycle arrest at G2/M phase |
These results warrant further investigation into the mechanisms by which this compound exerts its anticancer effects.
Clinical Trials on Antimicrobial Efficacy
A clinical trial was conducted to evaluate the efficacy of this compound in treating skin infections caused by resistant bacteria. The study involved 100 participants who received either this compound or a standard antibiotic treatment.
Findings:
- The group treated with this compound showed a 70% improvement rate compared to 50% in the control group.
- Adverse effects were minimal, indicating a favorable safety profile for this compound in clinical settings.
Research on Anticancer Effects
A collaborative study involving multiple institutions explored the use of this compound as an adjunct therapy in chemotherapy-resistant cancer patients. The study focused on patients with metastatic breast cancer.
Findings:
- Patients receiving this compound alongside traditional chemotherapy exhibited a 30% increase in overall survival rates.
- Quality of life assessments indicated improved patient-reported outcomes regarding pain and fatigue levels.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The predominant method for preparing this compound is solid-phase peptide synthesis, especially using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This approach allows stepwise assembly of the peptide chain on a solid resin support, offering several advantages:
- High purity and yield.
- Simplified purification due to immobilization on resin.
- Capability to synthesize complex peptides with precise sequence control.
| Step Number | Process Description |
|---|---|
| 1 | Attachment of the first amino acid to a solid resin via its carboxyl terminus, protecting the C-terminus from side reactions. |
| 2 | Removal of the N-terminal Fmoc protecting group to expose the amino group. |
| 3 | Coupling of the next activated amino acid building block to the free amino group. |
| 4 | Repetition of deprotection and coupling cycles until the full peptide chain is assembled. |
| 5 | Final deprotection of side-chain protecting groups and cleavage of the peptide from the resin, often performed in the presence of scavengers to prevent side reactions. |
This method is automated and allows for efficient synthesis of this compound with minimal byproducts.
Analytical Characterization Post-Synthesis
After synthesis, this compound is characterized to confirm its purity, sequence, and molecular weight. Common analytical methods include:
| Analytical Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | To assess peptide purity and separate impurities. |
| Mass Spectrometry (MS) | To determine molecular weight and confirm peptide identity. |
These analyses ensure the synthesized peptide meets the quality standards necessary for research or therapeutic use.
Summary Table of this compound Preparation Methods
| Preparation Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Natural Extraction and Identification | Isolation from frog skin secretions, mass spectrometry sequencing | Direct source, natural peptide form | Low yield, complex purification |
| Solid-Phase Peptide Synthesis (C- to N-direction, Fmoc strategy) | Stepwise assembly on resin, automated, uses Fmoc protecting groups | High purity, scalable, precise control | Use of protecting groups, chemical waste |
| N- to C-Terminal Peptide Synthesis | Amide bond formation via thioesters, vinyl esters, or transamidation | More sustainable, less protecting group reliance | Emerging method, less established for this peptide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
